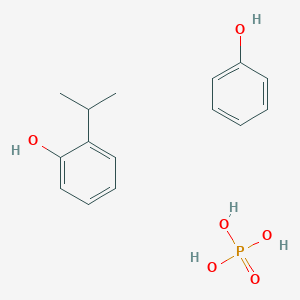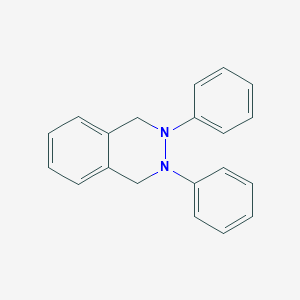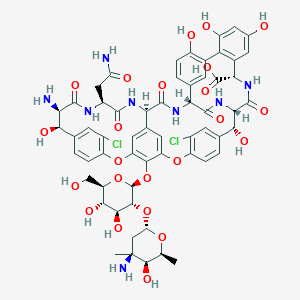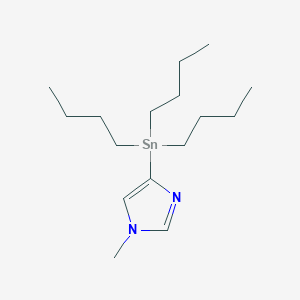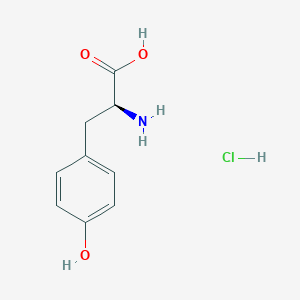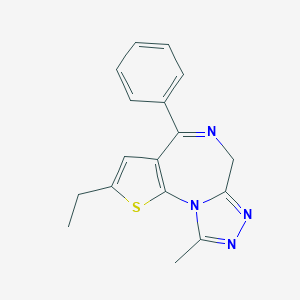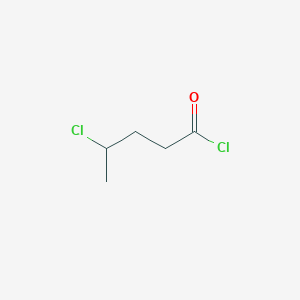
3-(2-(Trifluoromethyl)phenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-(Trifluoromethyl)phenyl)propanal” is a chemical compound with the molecular formula C10H9F3O . It has a molecular weight of 202.18 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “3-(2-(Trifluoromethyl)phenyl)propanal” involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .Molecular Structure Analysis
The molecular structure of “3-(2-(Trifluoromethyl)phenyl)propanal” consists of a propanal group attached to a phenyl group, which has a trifluoromethyl group attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(2-(Trifluoromethyl)phenyl)propanal” include a Mizoroki–Heck cross-coupling reaction and a hydrogenation reaction .Physical And Chemical Properties Analysis
“3-(2-(Trifluoromethyl)phenyl)propanal” is a liquid at room temperature . It has a molecular weight of 202.18 .Wissenschaftliche Forschungsanwendungen
Drug Synthesis: Cinacalcet HCl Production
3-(2-(Trifluoromethyl)phenyl)propanal: is a key intermediate in the synthesis of Cinacalcet HCl , a drug used to treat secondary hyperparathyroidism and hypercalcemia in parathyroid carcinoma . The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation process. The compound’s ability to undergo these reactions with high yield and purity makes it invaluable in pharmaceutical manufacturing.
Organic Synthesis: Catalyst in Cross-Coupling Reactions
In organic chemistry, 3-(2-(Trifluoromethyl)phenyl)propanal serves as a precursor in various cross-coupling reactions . These reactions are fundamental in creating complex molecules for further research and development in organic synthesis.
Material Science: Polymer Research
The trifluoromethyl group in 3-(2-(Trifluoromethyl)phenyl)propanal can influence the physical properties of polymers. Researchers utilize this compound in the development of new materials with potential applications ranging from electronics to coatings.
Analytical Chemistry: Chromatography Standards
Due to its unique structure, 3-(2-(Trifluoromethyl)phenyl)propanal can be used as a standard in chromatographic analysis to calibrate instruments and ensure the accuracy of analytical results .
Biochemistry: Enzyme Inhibition Studies
Environmental Science: Tracer for Atmospheric Studies
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZQTKJIALSFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625346 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Trifluoromethyl)phenyl)propanal | |
CAS RN |
376641-58-6 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

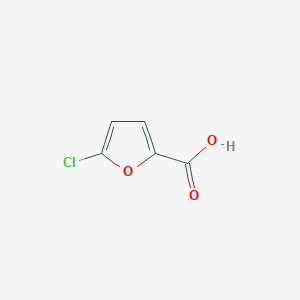

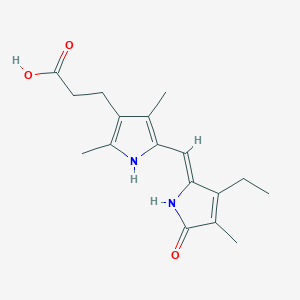
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
